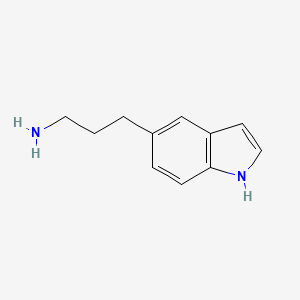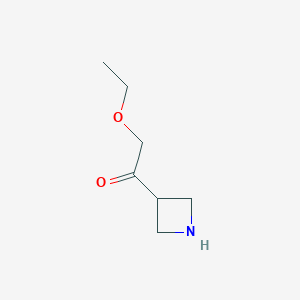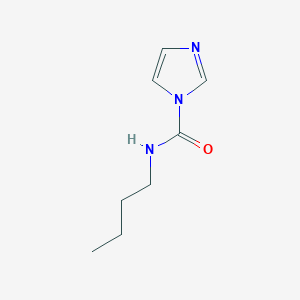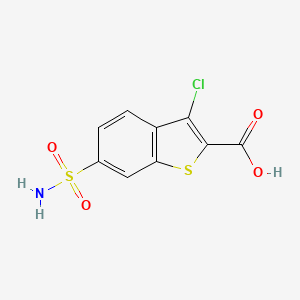
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₅Br. It is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to another cyclopropyl group through a propan-2-yl linkage. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
化学反応の分析
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.
類似化合物との比較
Similar Compounds
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The cyclopropyl groups also impart significant strain to the molecule, influencing its reactivity and stability.
特性
分子式 |
C9H15Br |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
InChIキー |
PJJUJBVLRFZKFS-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(C1CC1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)


![Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13178136.png)
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)



